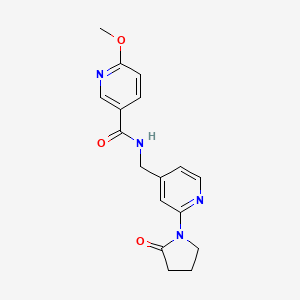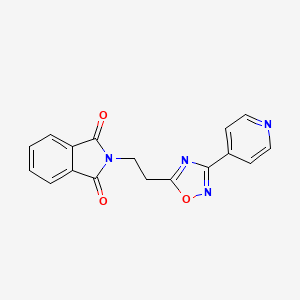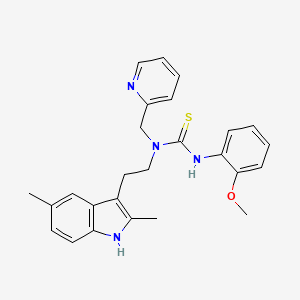![molecular formula C19H19N3O2 B2654981 8-Ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol](/img/structure/B2654981.png)
8-Ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NS383 ist eine synthetische organische Verbindung, die für ihre potente und selektive Hemmung von Säure-sensitiven Ionenkanälen bekannt ist. Diese Kanäle sind an verschiedenen physiologischen und pathologischen Prozessen beteiligt, einschließlich der Schmerzempfindung. NS383 wurde ausgiebig für seine Fähigkeit untersucht, Säure-sensitive Ionenkanäle zu hemmen, die bestimmte Untereinheiten enthalten, was es zu einem wertvollen Werkzeug in der Schmerzforschung macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NS383 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die wichtigsten Schritte beinhalten:
- Bildung des Pyrroloisoquinolin-Kerns.
- Einführung der Hydroxyiminogruppe.
- Addition der Ethyl- und Phenylgruppen.
Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von NS383 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und beinhaltet häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
NS383 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxyiminogruppe kann oxidiert werden, um verschiedene Oxoderivate zu bilden.
Reduktion: Die Hydroxyiminogruppe kann auch reduziert werden, um Amin-Derivate zu bilden.
Substitution: Die Phenyl- und Ethylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Elektrophile und Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptsächlich gebildete Produkte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von NS383 mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .
Wissenschaftliche Forschungsanwendungen
NS383 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeug verwendet, um die Struktur und Funktion von Säure-sensitiven Ionenkanälen zu untersuchen.
Biologie: Hilft beim Verständnis der Rolle von Säure-sensitiven Ionenkanälen bei physiologischen und pathologischen Prozessen.
Medizin: Wird auf seine möglichen therapeutischen Wirkungen bei der Schmerzbehandlung untersucht, insbesondere bei Erkrankungen wie entzündungsbedingten und neuropathischen Schmerzen.
Industrie: Wird bei der Entwicklung neuer Analgetika und anderer therapeutischer Wirkstoffe eingesetzt
Wirkmechanismus
NS383 entfaltet seine Wirkung, indem es selektiv Säure-sensitive Ionenkanäle hemmt, die bestimmte Untereinheiten enthalten. Diese Kanäle sind für die Transduktion der erregenden Wirkungen von Protonen verantwortlich, was zur Schmerzempfindung führt. Durch die Hemmung dieser Kanäle kann NS383 Schmerzsignale reduzieren, was es zu einem wertvollen Analgetikum macht. Die molekularen Zielstrukturen umfassen die Untereinheiten von Säure-sensitiven Ionenkanälen, und die beteiligten Signalwege beziehen sich auf die Schmerzsignalisierung und -modulation .
Analyse Chemischer Reaktionen
Types of Reactions
NS383 undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different oxo derivatives.
Reduction: The hydroxyimino group can also be reduced to form amine derivatives.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of NS383 with modified functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
NS383 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of acid-sensing ion channels.
Biology: Helps in understanding the role of acid-sensing ion channels in physiological and pathological processes.
Medicine: Investigated for its potential therapeutic effects in pain management, particularly in conditions like inflammatory and neuropathic pain.
Industry: Used in the development of new analgesic drugs and other therapeutic agents
Wirkmechanismus
NS383 exerts its effects by selectively inhibiting acid-sensing ion channels containing specific subunits. These channels are responsible for transducing the excitatory actions of protons, leading to pain perception. By inhibiting these channels, NS383 can reduce pain signals, making it a valuable analgesic agent. The molecular targets include the subunits of acid-sensing ion channels, and the pathways involved are related to pain signaling and modulation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Amilorid: Ein weiterer Hemmer von Säure-sensitiven Ionenkanälen, jedoch mit einer größeren Bandbreite an Zielstrukturen.
Paracetamol: Ein gängiges Analgetikum mit einem anderen Wirkmechanismus.
Morphin: Ein starkes Analgetikum mit einem anderen Ziel und Wirkmechanismus.
Einzigartigkeit von NS383
NS383 ist einzigartig in seiner selektiven Hemmung von Säure-sensitiven Ionenkanälen, die bestimmte Untereinheiten enthalten, was es gezielter und möglicherweise mit weniger Nebenwirkungen im Vergleich zu anderen Inhibitoren macht. Seine Fähigkeit, pathologische schmerzähnliche Verhaltensweisen umzukehren, ohne die Motorik zu beeinträchtigen, unterscheidet es von anderen Analgetika .
Eigenschaften
IUPAC Name |
8-ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-22-9-8-13-14(12-6-4-3-5-7-12)10-15-17(16(13)11-22)20-19(23)18(15)21-24/h3-7,10,20,23H,2,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVZKENYKWSYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C=C3C(=C2C1)NC(=C3N=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide](/img/structure/B2654905.png)
![N-Methyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2654908.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2654909.png)



![[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2654915.png)


![4-(diethylsulfamoyl)-N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-ethoxyphenyl)benzamide](/img/structure/B2654919.png)

![N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide](/img/structure/B2654921.png)
